3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4,5-dimethylimidazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6-7(2)10(5-9-6)4-3-8(11)12/h5H,3-4H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBWHHZZGKARCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)CCC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Reaction Pathways for 3 4,5 Dimethyl 1h Imidazol 1 Yl Propanoic Acid
Established Synthetic Routes to the 1H-Imidazole-1-yl Propanoic Acid Scaffold
The construction of the core structure of 3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid can be approached through several established synthetic strategies. These include multi-component reactions to form the imidazole (B134444) ring, N-alkylation to append the propanoic acid chain, palladium-catalyzed coupling reactions, and acid-catalyzed condensation and cyclization protocols.
Multi-Component Reactions for Imidazole Ring Formation
Multi-component reactions (MCRs) offer an efficient approach to synthesize highly substituted imidazoles in a single step from simple starting materials. arabjchem.orgisca.memdpi.com For the synthesis of a scaffold related to the target molecule, a four-component condensation can be envisioned. This would typically involve a 1,2-dicarbonyl compound (like 2,3-butanedione (B143835) to provide the 4,5-dimethyl substitution), an aldehyde, a primary amine, and an ammonium (B1175870) salt (like ammonium acetate) as the nitrogen source for the imidazole ring. rsc.org
The general scheme for such a reaction is the condensation of these components, often facilitated by a catalyst, to yield the desired imidazole core. Various catalysts, including Brønsted or Lewis acids, can be employed to promote the reaction. isca.meacs.org While MCRs are powerful for creating diverse imidazole libraries, achieving the specific N-alkylation with a propanoic acid group directly within the MCR can be challenging and may require a subsequent alkylation step.
N-Alkylation Approaches to Introduce the Propanoic Acid Chain
A common and direct method to introduce the propanoic acid chain is through the N-alkylation of a pre-formed 4,5-dimethyl-1H-imidazole ring. This can be achieved through two primary pathways: nucleophilic substitution with a 3-halopropanoic acid derivative or a Michael addition to an acrylic acid derivative.
Nucleophilic Substitution: This approach involves the reaction of 4,5-dimethyl-1H-imidazole with a suitable three-carbon electrophile bearing a carboxylic acid or ester group. A typical reagent for this transformation is 3-bromopropanoic acid or its corresponding ester. The reaction is generally carried out in the presence of a base to deprotonate the imidazole, enhancing its nucleophilicity. This method has been successfully used for the synthesis of similar structures like 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid from 3-bromopropanoic acid and methimazole. nih.govresearchgate.net
An alternative to 3-bromopropanoic acid is the use of β-propiolactone, which can also alkylate the imidazole nitrogen. The choice of solvent and base is crucial to optimize the reaction yield and minimize side reactions.
Michael Addition: The aza-Michael addition is another effective strategy for forming the N-C bond. researchgate.net This reaction involves the conjugate addition of 4,5-dimethyl-1H-imidazole to an activated alkene such as acrylic acid or its esters (e.g., methyl acrylate). rsc.org This reaction can often be performed under neat conditions or in the presence of a catalyst. d-nb.info The reaction of imidazole with methyl acrylate (B77674) has been shown to proceed to completion within a few hours at elevated temperatures without the need for a catalyst. d-nb.info Subsequent hydrolysis of the resulting ester would then yield the desired carboxylic acid.
| N-Alkylation Method | Reactants | General Conditions | Reference |
| Nucleophilic Substitution | 4,5-dimethyl-1H-imidazole, 3-bromopropanoic acid | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, CH3CN) | Analogous to nih.govresearchgate.net |
| Michael Addition | 4,5-dimethyl-1H-imidazole, Acrylic acid/ester | Heat, optional catalyst | researchgate.netd-nb.info |
Palladium-Catalyzed Coupling Reactions in Imidazole Synthesis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be applied to the formation of N-aryl and N-alkyl imidazoles. While more commonly employed for N-arylation, modifications of these methods could potentially be used to introduce the propanoic acid chain. For instance, a coupling reaction between a halogenated imidazole and a suitable propanoic acid derivative bearing a compatible functional group for cross-coupling could be envisioned. However, for the synthesis of the target compound, direct N-alkylation is generally a more straightforward approach. The primary utility of palladium catalysis in this context often lies in the synthesis of more complex imidazole-containing structures.
Acid-Catalyzed Condensation and Cyclization Protocols
Acid-catalyzed reactions are fundamental to the synthesis of the imidazole ring itself. acs.org The classical Debus synthesis, for example, involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia. For this compound, one could theoretically employ 2,3-butanedione, an appropriate aldehyde, and a nitrogen source in the presence of an acid catalyst to form the 4,5-dimethylimidazole core.
Furthermore, acid catalysis plays a role in the hydrolysis of ester precursors to the final carboxylic acid. For instance, if the propanoic acid chain is introduced as an ester via N-alkylation with a reagent like methyl 3-bromopropanoate (B1231587) or methyl acrylate, the final step would be an acid-catalyzed hydrolysis to yield this compound. nih.gov
Advanced Derivatization and Functionalization Strategies
Once the this compound scaffold is synthesized, its carboxylic acid group provides a handle for further chemical modifications.
Modification of the Carboxylic Acid Group (e.g., Esterification)
The carboxylic acid functionality of this compound can be readily converted into a variety of ester derivatives. Esterification is a common derivatization strategy to modify the physicochemical properties of a molecule, such as its solubility and bioavailability.
Fischer Esterification: A standard method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. For example, reacting the title compound with methanol (B129727) in the presence of catalytic sulfuric acid would yield the corresponding methyl ester. chemicalbook.com
Alkylation of the Carboxylate: Alternatively, esters can be formed by reacting the carboxylate salt of the acid with an alkyl halide. This method is particularly useful when the alcohol is expensive or when the reaction conditions of Fischer esterification are too harsh for other functional groups in the molecule. Imidazolium-based ionic liquids have also been shown to catalyze the esterification of carboxylic acids with alkyl halides under mild, solvent-free conditions. rsc.org
| Esterification Method | Reagents | General Conditions | Reference |
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H2SO4) | Heat, excess alcohol | chemicalbook.com |
| Carboxylate Alkylation | Base, Alkyl Halide (e.g., Methyl Iodide) | Solvent (e.g., DMF) | rsc.org |
Functionalization of the Imidazole Ring System
The imidazole ring of this compound is amenable to a variety of functionalization reactions, allowing for the synthesis of a diverse range of analogues. The C2 position of the imidazole ring is particularly susceptible to deprotonation by a strong base, such as n-butyllithium, followed by quenching with an electrophile. This allows for the introduction of various substituents at this position, including alkyl, aryl, or halogen groups. youtube.com For instance, treatment with carbon dioxide after lithiation would yield the corresponding C2-carboxylic acid derivative. youtube.com
Furthermore, electrophilic substitution reactions can occur on the imidazole ring, although the presence of the electron-rich nitrogen atoms can complicate selectivity. Halogenation, nitration, and sulfonation are possible under specific conditions, often requiring careful control of reagents and reaction parameters to achieve the desired regioselectivity. The functionalization of the imidazole core provides a valuable tool for modifying the electronic and steric properties of the molecule, which can be crucial for various applications. nih.gov
Stereoselective Synthesis of Chiral Analogues
The synthesis of chiral analogues of this compound can be approached through several stereoselective strategies. One common method involves the introduction of a chiral center on the propanoic acid side chain. This can be achieved by starting with a chiral three-carbon building block or by employing an asymmetric Michael addition. The use of chiral catalysts, such as cinchona alkaloid-derived bifunctional organocatalysts, has been shown to be effective in promoting the enantioselective Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds. rsc.org
Alternatively, if the imidazole ring itself is part of a larger chiral scaffold, diastereoselective reactions can be employed to control the stereochemistry of subsequent modifications. The development of asymmetric multicomponent reactions has also provided a powerful tool for the efficient construction of complex chiral molecules containing imidazole moieties. These reactions, often catalyzed by chiral phosphoric acids or other organocatalysts, can generate multiple stereocenters in a single step with high levels of enantioselectivity.
Green Chemistry Principles in the Synthesis of Imidazole-Propanoic Acid Derivatives
The application of green chemistry principles to the synthesis of imidazole derivatives has gained significant traction, aiming to develop more environmentally benign and sustainable processes. wiserpub.com These principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.
Solvent-Free Reaction Conditions
One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer numerous advantages, including simplified work-up procedures, reduced waste generation, and often, enhanced reaction rates. asianpubs.org The synthesis of imidazole derivatives has been successfully demonstrated under solvent-free conditions, particularly for multicomponent reactions. asianpubs.org For instance, the aza-Michael addition of imidazoles to acrylic esters can be carried out by simply heating the neat reactants, leading to high yields of the desired products without the need for a solvent. d-nb.info Microwave irradiation is another green technique that can be employed to accelerate reactions under solvent-free conditions. researchgate.net
Utilization of Recyclable Catalysts (e.g., Nanocatalysts)
The development of recyclable catalysts is a cornerstone of green chemistry, as it allows for the repeated use of the catalyst, reducing both cost and waste. Nanocatalysts, in particular, have emerged as highly efficient and reusable catalysts for a variety of organic transformations due to their high surface-area-to-volume ratio and unique electronic properties. nih.gov Cobalt nanoparticles supported on nitrogen-doped carbon have been shown to be effective and recyclable catalysts for N-alkylation reactions. nih.govresearchgate.net These heterogeneous catalysts can be easily separated from the reaction mixture by filtration and reused multiple times without a significant loss of activity. nih.gov Other recyclable catalytic systems for imidazole synthesis include ionic liquids and solid-supported acids. tandfonline.com
| Catalyst System | Reaction Type | Recyclability | Reference |
| Cobalt Nanoparticles on N-doped Carbon | N-alkylation | High (up to 7 cycles) | nih.gov |
| Fe3O4@SiO2/bipyridinium nanocomposite | Multicomponent imidazole synthesis | High (up to 5 cycles) | mdpi.com |
| Ionic Liquids (e.g., [(CH2)4SO3HMIM][HSO4]) | Multicomponent imidazole synthesis | High | tandfonline.com |
| Solid-supported Acids (e.g., SbCl3/SiO2) | Multicomponent imidazole synthesis | Moderate | researchgate.net |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR Analysis of Chemical Environments
Proton (¹H) NMR spectroscopy provides information on the electronic environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. For 3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid, distinct signals are expected for the protons of the imidazole (B134444) ring, the two methyl groups attached to the ring, the propanoic acid chain, and the acidic proton of the carboxyl group. The integration of these signals corresponds to the number of protons in each unique environment, while the splitting patterns (multiplicity) reveal information about neighboring protons.
A hypothetical ¹H NMR data table is presented below, illustrating the expected proton environments.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Imidazole C2-H | 7.5 - 8.0 | Singlet (s) | - | 1H |
| Propanoic acid -CH₂- (adjacent to imidazole) | 4.0 - 4.5 | Triplet (t) | 6.0 - 8.0 | 2H |
| Propanoic acid -CH₂- (adjacent to COOH) | 2.5 - 3.0 | Triplet (t) | 6.0 - 8.0 | 2H |
| Imidazole C4-CH₃ | 2.0 - 2.5 | Singlet (s) | - | 3H |
| Imidazole C5-CH₃ | 2.0 - 2.5 | Singlet (s) | - | 3H |
| Carboxylic acid -OH | 10.0 - 12.0 | Broad Singlet (br s) | - | 1H |
Carbon (¹³C) NMR Investigations of the Carbon Skeleton
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, providing a map of the carbon skeleton. In this compound, separate resonances are anticipated for the carbonyl carbon of the acid, the two methylene (B1212753) carbons of the propanoic chain, the three distinct carbons of the imidazole ring, and the two methyl carbons. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and electronic environment.
A projected ¹³C NMR data table is shown below.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carboxylic acid C=O | 170 - 180 |
| Imidazole C2 | 135 - 145 |
| Imidazole C4 | 125 - 135 |
| Imidazole C5 | 120 - 130 |
| Propanoic acid -CH₂- (adjacent to imidazole) | 40 - 50 |
| Propanoic acid -CH₂- (adjacent to COOH) | 30 - 40 |
| Imidazole C4-CH₃ | 10 - 15 |
| Imidazole C5-CH₃ | 10 - 15 |
Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are employed to resolve complex spectra and establish definitive structural connectivity.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For the target molecule, COSY would show a correlation between the two methylene groups of the propanoic acid chain.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the skeleton.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For instance, HMBC would show correlations from the protons of the methylene group adjacent to the imidazole ring to the carbons within the ring (C2, C5), confirming the point of attachment.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound (C₈H₁₂N₂O₂), the expected exact mass would be calculated and compared to the experimental value, typically with an error of less than 5 parts per million (ppm).
Furthermore, by inducing fragmentation of the molecular ion, the resulting fragmentation pattern provides valuable structural information. Key fragmentation pathways for this molecule would likely involve the loss of the carboxylic acid group (a loss of 45 Da for COOH) and cleavage of the propanoic acid chain.
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₈H₁₃N₂O₂⁺ | 185.0977 | Protonated molecular ion |
| [M-COOH]⁺ | C₇H₁₁N₂⁺ | 123.0922 | Loss of the carboxylic acid group |
| [C₅H₉N₂]⁺ | C₅H₉N₂⁺ | 97.0766 | 4,5-dimethyl-1H-imidazolium ion |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would be observed. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretch. C-H stretching vibrations for the alkyl and aromatic-like imidazole ring would appear around 2850-3150 cm⁻¹. C=N and C=C stretching vibrations from the imidazole ring would be found in the 1500-1650 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy, which measures scattered light, provides complementary information. While the C=O stretch is also visible in Raman, the symmetric vibrations of the imidazole ring and C-C backbone are often stronger and more clearly resolved than in the IR spectrum.
| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | 2500 - 3300 (broad) | Weak |
| Carbonyl C=O | Stretching | 1700 - 1725 (strong) | 1700 - 1725 (moderate) |
| Imidazole/Alkyl C-H | Stretching | 2850 - 3150 | 2850 - 3150 (strong) |
| Imidazole C=C, C=N | Stretching | 1500 - 1650 | 1500 - 1650 (strong) |
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture
Single Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
An SC-XRD analysis of this compound would reveal not only the exact molecular conformation in the solid state but also the intermolecular interactions, such as hydrogen bonding. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers with neighboring molecules, a common motif for carboxylic acids in the solid state. The analysis would also detail the packing of the molecules in the crystal lattice.
| Parameter | Information Provided |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths | Precise distances between atoms (e.g., C=O, C-N, C-C) |
| Bond Angles | Angles between bonded atoms (e.g., O-C-O, C-N-C) |
| Intermolecular Interactions | Hydrogen bonding distances and angles, π-π stacking |
Advanced Chromatographic Methods for Purity and Isomer Separation
Advanced chromatographic techniques are indispensable for the quality control of this compound, ensuring its purity and separating it from potential isomers and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools frequently employed for these purposes.
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for accurate quantification and purity assessment.
Method Development:
The development of an HPLC method for this compound would typically involve a systematic optimization of chromatographic conditions to achieve adequate separation from impurities. A reversed-phase approach is commonly the first choice for such polar compounds.
Column Selection: A C8 or C18 stationary phase is generally suitable for the separation of imidazole derivatives and carboxylic acids. These columns provide a good balance of hydrophobic retention and interaction with the polar functional groups of the analyte.
Mobile Phase Composition: The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical parameter; for a carboxylic acid, maintaining the pH below its pKa (typically around 3-5) will suppress ionization and enhance retention on a reversed-phase column. An acidic modifier like formic acid, phosphoric acid, or trifluoroacetic acid is often added to the mobile phase to control the pH and improve peak shape. sielc.comnih.gov
Detection: The imidazole ring contains a chromophore that allows for ultraviolet (UV) detection. The maximum absorption wavelength for imidazole derivatives is typically in the range of 210-230 nm, which would be an appropriate wavelength for detection. nih.gov
Isocratic vs. Gradient Elution: Depending on the complexity of the sample matrix and the number of impurities, either an isocratic elution (constant mobile phase composition) or a gradient elution (changing mobile phase composition) can be employed. A gradient elution is often preferred for separating compounds with a wider range of polarities.
A hypothetical set of optimized HPLC conditions for the analysis of this compound is presented in the table below.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Method Validation:
Once the HPLC method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. sigmaaldrich.comresearchgate.net The validation process typically includes the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels (repeatability, intermediate precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The successful validation of the HPLC method ensures that it is reliable for routine quality control analysis, including purity determination and stability studies of this compound.
Gas Chromatography is a powerful technique for the separation and analysis of volatile compounds. However, direct analysis of this compound by GC is challenging due to its low volatility and high polarity, which can lead to poor peak shape and thermal degradation in the GC inlet and column. colostate.edu To overcome these limitations, derivatization is typically required to convert the non-volatile analyte into a more volatile and thermally stable derivative.
Derivatization:
The primary goal of derivatization is to replace the active hydrogen atoms in the carboxylic acid and imidazole groups with less polar, more stable moieties. research-solution.com
Alkylation: This process converts the carboxylic acid to an ester. Reagents such as diazomethane (B1218177) or alkyl halides in the presence of a base can be used. For instance, methylation to form the methyl ester is a common approach.
Silylation: This is a widely used derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for derivatizing both carboxylic acids and the N-H of the imidazole ring. sigmaaldrich.com The resulting TMS derivatives are significantly more volatile and thermally stable.
Acylation: This involves the reaction of the analyte with an acylating agent, such as an acid anhydride (B1165640) or an acyl halide, to form esters and amides.
Isobutyl Chloroformate Derivatization: A newer approach for imidazole-containing compounds involves derivatization with isobutyl chloroformate (IBCF). gdut.edu.cn This reagent reacts with the imidazole ring to improve its volatility for GC analysis.
The choice of derivatization reagent and reaction conditions (temperature, time, solvent) must be carefully optimized to ensure a complete and reproducible reaction with minimal side products.
GC Method Parameters:
Following successful derivatization, the volatile derivative of this compound can be analyzed by GC.
Column: A nonpolar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used for the separation of the derivatized analytes.
Injector and Detector: A split/splitless injector is commonly used, and the temperature should be optimized to ensure efficient vaporization without causing degradation. For detection, a Flame Ionization Detector (FID) provides good sensitivity for organic compounds. For more definitive identification, a Mass Spectrometer (MS) can be used as the detector, providing both quantitative data and structural information based on the mass spectrum of the derivative. gdut.edu.cn
A hypothetical set of GC parameters for the analysis of a derivatized form of this compound is presented in the table below.
| Parameter | Condition |
| Column | 5% Phenyl-Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 50-500 m/z |
The development and validation of a GC method, including the crucial derivatization step, provide a valuable tool for the analysis of this compound, especially for detecting volatile impurities that may not be amenable to HPLC analysis.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to predict molecular geometries, energies, and other electronic properties that govern chemical reactivity.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For a flexible molecule like 3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid, which has rotatable bonds in its propanoic acid chain, multiple low-energy conformations may exist.
Computational studies on related imidazole (B134444) derivatives, such as those involving propionic acid groups, show that DFT can accurately predict bond lengths, bond angles, and dihedral angles. For instance, in a study of heme with axially coordinated imidazoles and propionic acid groups, DFT was used to explore different mutual orientations and find the most stable conformations. The calculations revealed that intramolecular electrostatic interactions between the propionic acid groups and the polar N-H groups of the imidazole ring are a primary factor in determining the preferred orientation. Slight deviations between calculated and experimental values, where available, are often attributed to the fact that calculations are typically performed on an isolated molecule in the gas phase, whereas experimental data may come from the solid (crystalline) state where intermolecular forces are significant.
A conformational analysis would involve rotating the key dihedral angles—such as those along the C-C bonds of the propanoic acid chain and the N-C bond connecting the chain to the imidazole ring—to map the conformational landscape and identify all stable isomers and the energy barriers between them.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.
While specific calculations for this compound are not detailed in the available literature, DFT studies on various imidazole derivatives consistently show the utility of FMO analysis. For example, in a theoretical study on an imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant stability. The distribution of the HOMO and LUMO across the molecule can pinpoint the regions most susceptible to electrophilic and nucleophilic attack. Typically for imidazole-containing compounds, the HOMO is distributed over the electron-rich imidazole ring, while the LUMO may be located on the ring or adjacent electron-withdrawing groups.
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.30 | Electron-donating ability |
| ELUMO | -1.81 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.49 | Chemical reactivity and stability |
DFT calculations are a reliable method for predicting spectroscopic data, which can aid in the structural characterization of a compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra serve as a valuable complement to experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used within DFT, is a standard approach for calculating NMR chemical shifts (δ). Theoretical ¹H and ¹³C NMR spectra can be generated, and the calculated chemical shifts are often compared with experimental values. Studies on imidazole-containing molecules have shown a good correlation between calculated and experimental NMR data, which helps in assigning the signals observed in the experimental spectrum. For this compound, calculations would predict distinct signals for the two non-equivalent methyl groups on the imidazole ring, the protons and carbons of the propanoic acid chain, and the carbons and proton of the imidazole ring.
IR Spectroscopy: DFT can also compute the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an IR spectrum. The calculated vibrational modes can be analyzed to assign specific peaks to the stretching, bending, and torsional motions of particular functional groups. For the target molecule, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the methyl and methylene (B1212753) groups, and various C-N and C=C stretching modes within the imidazole ring. Often, calculated frequencies are scaled by an empirical factor to better match experimental results, accounting for systematic errors in the calculations.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. The analysis quantifies the stabilization energy (E⁽²⁾) associated with the delocalization of electron density from a filled "donor" NBO (like a bond or a lone pair) to an empty "acceptor" NBO (typically an antibonding orbital).
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent) at a given temperature.
For this compound, MD simulations could be used to:
Explore Conformational Flexibility: Track the transitions between different stable conformations in solution, providing insight into the molecule's flexibility and the relative populations of different conformers.
Analyze Solvation: Study the arrangement of solvent molecules (like water) around the solute, particularly around the polar carboxylic acid group and the imidazole nitrogens, to understand hydration and its effect on stability.
Assess Stability: By monitoring parameters like the Root Mean Square Deviation (RMSD) over time, one can assess the structural stability of the molecule. Recent studies on complex heterocyclic systems have used MD simulations to confirm that ligand-receptor complexes remain stable over simulation times of up to 100 nanoseconds.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by the points where the electron density contribution from the molecule is equal to the sum of contributions from all other molecules.
For a crystal structure of this compound, Hirshfeld analysis would be expected to reveal the importance of hydrogen bonding involving the carboxylic acid group (O-H···N or O-H···O interactions) and weaker C-H···O or C-H···π interactions. Studies on other heterocyclic compounds show that H···H, C···H, and O···H contacts often dominate the crystal packing.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 44.1 |
| C···H / H···C | 33.5 |
| O···H / H···O | 13.4 |
| Other | 9.0 |
Lack of Publicly Available Computational Data for Adsorption of this compound on Metal Surfaces
Despite a thorough search of scientific literature and computational chemistry databases, no specific studies detailing the computational prediction of adsorption and interaction energies for the compound this compound on metal surfaces were identified. Consequently, the generation of a detailed article section on this topic, including data tables and specific research findings, is not possible at this time.
Computational chemistry and theoretical investigations are pivotal in understanding the interactions between molecules and metal surfaces. These studies, often employing methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can predict various parameters, including adsorption energies, which are crucial for applications such as corrosion inhibition, catalysis, and materials science. The adsorption energy quantifies the strength of the interaction between a molecule (adsorbate) and a surface (adsorbent).
For imidazole derivatives, such computational studies are relatively common due to their well-known properties as corrosion inhibitors for various metals, including copper and steel. These investigations typically explore how the imidazole ring and its substituents interact with the metal lattice, elucidating the mechanism of surface protection. The calculations often involve determining the most stable adsorption configurations, the nature of the chemical bonding (physisorption vs. chemisorption), and the electronic properties of the molecule that govern its interaction with the metal, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
However, the specific compound of interest, this compound, does not appear to have been the subject of such published computational studies. While general methodologies for predicting adsorption energies are well-established, the absence of specific research on this molecule means that no data on its interaction with any metal surface is currently available in the public domain.
Future computational research could shed light on the adsorption behavior of this compound. Such a study would likely involve:
Quantum Chemical Calculations (DFT): To determine the optimized geometry of the molecule and calculate its electronic properties. The interaction with various metal surfaces (e.g., Cu(111), Fe(110)) would be modeled to find the most stable adsorption sites and calculate the corresponding adsorption energies.
Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the molecule on the metal surface in a solvated environment, providing insights into the adsorption process and the stability of the adsorbed layer over time.
Until such research is conducted and published, a detailed, data-driven account of the computational prediction of adsorption and interaction energies for this compound on metal surfaces remains speculative.
Coordination Chemistry and Metal Organic Framework Mof Design
Ligand Design Principles Incorporating 3-(4,5-Dimethyl-1H-imidazol-1-yl)propanoic Acid
The design of ligands is a critical aspect in the targeted synthesis of coordination polymers and MOFs with desired topologies and properties. This compound is an exemplary ligand that embodies several key design principles. It is a bifunctional linker, featuring both a hard carboxylate group and a softer imidazole (B134444) ring, which can coordinate to a variety of metal centers. The flexible propanoic acid chain introduces a degree of conformational freedom, which can be exploited to generate diverse network architectures.
The methyl groups at the 4 and 5 positions of the imidazole ring play a crucial role in the ligand's design. These substituents can influence the electronic properties of the imidazole ring and introduce steric hindrance, which can direct the coordination geometry around the metal center and influence the final framework topology. Furthermore, the presence of both a hydrogen bond donor (the imidazole N-H in its protonated form) and acceptors (the carboxylate oxygens and the other imidazole nitrogen) allows for the formation of extensive hydrogen-bonding networks, which can further stabilize the resulting crystal structures.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its analogues typically involves the reaction of the ligand with a metal salt in a suitable solvent system, often under solvothermal conditions. The resulting crystalline materials are then characterized by single-crystal X-ray diffraction to elucidate their precise three-dimensional structures.
Coordination Modes of the Imidazole Nitrogen and Carboxylate Oxygen to Metal Centers
The coordination of this compound to metal centers is primarily facilitated through the nitrogen atom of the imidazole ring and the oxygen atoms of the carboxylate group. The carboxylate group can exhibit a variety of coordination modes, including monodentate, bidentate chelate, and bidentate bridging, leading to the formation of diverse structural motifs. The imidazole ring typically coordinates in a monodentate fashion through its unsubstituted nitrogen atom.
For instance, in a zinc(II) coordination polymer, the carboxylate group of a related ligand, 3-(1H-imidazol-1-yl)propanoate, coordinates to the zinc center in a monodentate fashion. This, combined with the coordination of the imidazole nitrogen, allows the ligand to bridge two different metal centers, a key feature in the formation of extended networks.
Formation of Mononuclear, Dinuclear, and Polynuclear Metal-Ligand Architectures
The interplay between the coordination preferences of the metal ion and the versatile binding modes of the this compound ligand can give rise to a range of metal-ligand architectures. While mononuclear and dinuclear complexes are possible, the bridging nature of the ligand strongly favors the formation of polynuclear structures, specifically coordination polymers.
In these polymers, the ligand acts as a linker, connecting metal centers into one-, two-, or three-dimensional arrays. The specific architecture is influenced by factors such as the metal-to-ligand ratio, the reaction temperature, and the choice of solvent.
Investigation of Ligand Flexibility and Stereochemistry in Metal Coordination
Furthermore, if a chiral center were introduced into the ligand, the stereochemistry would play a significant role in the formation of chiral coordination polymers. The enantiomeric purity of the ligand could be transferred to the supramolecular structure, leading to the formation of enantiopure frameworks with potential applications in chiral separations and asymmetric catalysis.
Construction and Topological Analysis of Coordination Polymers and MOFs
The self-assembly of metal ions and this compound ligands leads to the formation of coordination polymers with well-defined, repeating structures. The topology of these networks—the way in which the nodes (metal centers) and linkers (ligands) are connected—is a key characteristic that determines the material's properties.
Design and Synthesis of 1D, 2D, and 3D Extended Frameworks
By carefully controlling the reaction conditions, it is possible to direct the assembly of this compound and metal ions into frameworks of varying dimensionality.
1D Chains: In the simplest case, the ligands can bridge metal centers to form one-dimensional chains. These chains can then pack in the solid state through weaker interactions like hydrogen bonding or van der Waals forces. For example, a cadmium(II) coordination polymer with a related imidazolylpropanoate ligand forms 1D chains that are further linked into a 3D supramolecular architecture via hydrogen bonds.
3D Frameworks: The ultimate goal in MOF synthesis is often the creation of robust, porous three-dimensional frameworks. The connectivity of the this compound ligand, with its ability to bridge multiple metal centers, makes it a suitable candidate for the construction of such 3D networks. The resulting frameworks can possess channels or cavities, which are of great interest for applications in gas storage, separation, and catalysis.
Role of Secondary Bridging Ligands in Network Assembly
The assembly of Metal-Organic Frameworks (MOFs) is a sophisticated process where the final architecture is dictated by the interplay of metal nodes and organic linkers. In frameworks built from ligands like this compound, the imidazole and carboxylate groups provide the primary coordination sites. However, the integration of secondary bridging ligands is a critical strategy for expanding the dimensionality and complexity of the network.
These auxiliary ligands, often nitrogen-containing compounds like bis(imidazole)s or additional polycarboxylates, serve to connect primary metal-ligand units, transforming simpler, lower-dimensional structures into robust three-dimensional frameworks. For instance, in the construction of cobalt(II)-based MOFs, bis(imidazole) ligands such as 1,4-bis(1-imidazolyl)benzene (bib) have been effectively used to pillar 2D layers into 3D porous structures or to bridge polynuclear cobalt clusters, thereby enhancing the dimensionality and stability of the resulting MOF. rsc.org Polycarboxylate acids also play a dual role; they can act as the primary linker and help in the formation and stabilization of the polynuclear metal clusters that function as secondary building units (SBUs). rsc.org The synergistic use of a primary functional ligand with these secondary linkers is a powerful method for tailoring the topology and properties of the final material.
Exploration of Structural Diversity and Porosity
The structural diversity of MOFs derived from imidazole-based ligands is vast, arising from the flexible coordination modes of the ligand, the choice of the metal center, and the incorporation of secondary ligands. nih.govresearchgate.net Ligands containing both imidazole and carboxylate functionalities can coordinate to metal ions in various ways, leading to a wide array of topologies, including 1D helical chains, 2D layered networks, and complex 3D supramolecular frameworks. nih.gov
For example, five different MOFs were synthesized using 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid with various metals (Mn, Pb, Cd, Cu, Zn), resulting in structures ranging from a 3D noninterpenetrated framework with 1D open channels to a 2D topology and a 1D helical chain. nih.gov This highlights how the metal ion's coordination preference profoundly influences the final structure.
Porosity is a hallmark of MOF design, and it is intricately linked to the structural assembly. The introduction of different anions (e.g., NO3⁻, Cl⁻, Br⁻, I⁻) into the coordination sphere of the metal can alter the immediate coordination environment, leading to frameworks with similar 1D rhombic channels but different pore chemistries. nih.govrsc.org This, in turn, affects the material's functional properties, such as gas adsorption. nih.govrsc.org While the goal is often to maximize porosity for applications like gas storage, structural features such as interpenetration—where multiple identical networks grow through one another—can reduce the accessible pore volume. nih.gov Nevertheless, even interpenetrated frameworks can retain significant porosity and exhibit functional properties. nih.gov The rational design of ligands and synthesis conditions allows for a degree of control over these structural outcomes, enabling the creation of materials with tailored porosity. researchgate.net
Functional Properties of Metal-Organic Frameworks
The tailored structures of MOFs incorporating imidazole-based ligands give rise to a range of functional properties with significant practical applications.
Gas Adsorption and Selective Separation Applications (e.g., CO₂, N₂, CH₄)
A primary application for porous MOFs is in the field of gas adsorption and separation, driven by their high surface areas and tunable pore environments. nih.gov MOFs designed with specific chemical functionalities, such as open metal sites or amide groups, can exhibit high selectivity for CO₂ capture. nih.govmdpi.com For instance, a MOF constructed from 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) and copper (TIBM-Cu) demonstrated an excellent CO₂ adsorption capacity of 3.60 mmol/g at 1 bar and 298 K. mdpi.comresearchgate.net This high uptake was attributed to the presence of open Cu sites and the ideal pore size for selective CO₂ interaction. mdpi.com
The selectivity of MOFs for CO₂ over other gases like N₂ and CH₄ is a critical parameter for applications such as flue gas separation and natural gas purification. nih.gov The TIBM-Cu MOF showed a considerable CO₂/N₂ selectivity of 53, outperforming many other well-known MOFs. mdpi.com This selectivity arises from stronger interactions, such as Lewis acid-base interactions between CO₂ and open metal sites or hydrogen bonding with functional groups within the pores.
The table below summarizes the CO₂ adsorption performance of several MOFs, illustrating the impact of their composition and structure on their gas sorption properties.
| MOF Name | Metal Center | Organic Linker | CO₂ Adsorption Capacity | Conditions | Selectivity (CO₂/N₂) |
| TIBM-Cu | Copper | 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene | 3.60 mmol/g | 298 K, 1 bar | 53 |
| TIBM-Al | Aluminum | 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene | 2.1 mmol/g | 298 K, 1 bar | 35 |
| TIBM-Cr | Chromium | 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene | 1.6 mmol/g | 298 K, 1 bar | 10 |
| ESOGU-3 | Zinc | N¹,N⁴-bis(3,5-dicarboxyphenyl)fumaramide | 3.82 mmol/g | 273 K, 100 kPa | High over CH₄ and N₂ |
Luminescent Properties and Optoelectronic Applications
Luminescent MOFs (L-MOFs) are a class of materials with promising applications in chemical sensing, solid-state lighting, and optoelectronics. researchgate.net The luminescence can originate from the organic linker, the metal center (particularly lanthanides), or guest molecules housed within the pores. MOFs constructed from imidazole-based ligands have been shown to exhibit strong luminescent properties.
These L-MOFs can function as highly sensitive and selective chemical sensors. For example, an indium-based MOF with an imidazole acid ligand was developed as a fluorescent sensor for the detection of Fe³⁺ ions in aqueous solutions, exhibiting high selectivity through a luminescence quenching mechanism. rsc.org Another MOF demonstrated the ability to recognize acetone (B3395972) molecules, also via luminescence quenching, proving its utility as an efficient sensor for volatile organic compounds. researchgate.net The high stability of these frameworks in water and various organic solvents further enhances their potential for practical sensing applications. rsc.org
The incorporation of lanthanide ions like Terbium (Tb³⁺) and Dysprosium (Dy³⁺) into MOFs is a common strategy to induce strong, characteristic luminescence. mdpi.com The organic linker can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelengths. This antenna effect is crucial for the bright emission observed in many lanthanide MOFs. mdpi.com
| MOF System | Target Analyte | Sensing Mechanism | Key Feature |
| In(III)-MOF rsc.org | Fe³⁺ ions | Luminescence Quenching | High selectivity and stability in water. |
| Zn(II)-MOF researchgate.net | Acetone | Luminescence Quenching | Efficient sensing at low concentrations. |
| Ln-MOF mdpi.com | 5-Hydroxytryptamine (HT) | Luminescence Quenching | Competitive absorption of excitation light. |
Catalytic Activity within MOF Structures
The well-defined porous structures and high concentration of active sites (metal nodes or functionalized linkers) make MOFs excellent candidates for heterogeneous catalysis. nih.gov Imidazole-containing MOFs have demonstrated catalytic activity in a variety of organic transformations.
A chromium-based MOF, MIL-101, has been successfully employed as a recyclable, heterogeneous catalyst for the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. mdpi.com The high catalytic activity is attributed to the Lewis acidic properties of the coordinatively unsaturated metal sites within the MOF structure. mdpi.com Similarly, copper-based MOFs have shown activity in the liquid-phase selective oxidation of cyclohexene, with performance comparable to or even exceeding that of benchmark catalysts like Cu₃(BTC)₂. mdpi.com
Furthermore, MOFs can serve as precursors for the synthesis of advanced catalytic materials. A cobalt-based MOF containing a bis(imidazole) ligand was used to fabricate Co,N-codoped porous carbon materials through simple carbonization. rsc.org These derived materials exhibited promising electrocatalytic performance for the oxygen reduction reaction (ORR), a key process in fuel cells. rsc.org The catalytic performance of MOFs can be finely tuned by modifying the metal center, functionalizing the organic linker, or controlling the pore environment. researchgate.netnih.gov
| MOF Catalyst | Reaction | Key Features |
| MIL-101(Cr) mdpi.com | Synthesis of 2,4,5-trisubstituted imidazoles | High efficiency, reusability, solvent-free conditions. |
| Co(II)-MOF derivative rsc.org | Oxygen Reduction Reaction (ORR) | Served as a precursor for Co,N-codoped porous carbon. |
| Copper-based Triazolyl Isophthalate MOFs mdpi.com | Selective oxidation of cyclohexene | High activity and stability. |
| [DEIm][PF₆]@MOF-5 nih.gov | Reduction of 4-nitrophenol | High efficiency and recyclability. |
Catalytic Applications in Organic Transformations
Role as an Organocatalyst in Specific Reaction Systems
Currently, there is limited specific information available in the scientific literature detailing the direct application of 3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid as a primary organocatalyst in specific reaction systems. The imidazole (B134444) moiety, a key structural feature of this molecule, is known to participate in various organocatalytic transformations, often acting as a nucleophilic or general base catalyst. However, dedicated studies focusing on the catalytic activity of this particular substituted propanoic acid are not prominently documented.
Development of Metal Complexes of this compound as Homogeneous Catalysts
The structure of this compound, featuring both a nitrogen-rich imidazole ring and a carboxylic acid group, makes it a promising candidate as a ligand for the development of homogeneous metal catalysts. Imidazole and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. nih.gov These metal complexes often exhibit significant catalytic activity in various organic transformations.
For instance, iridium and ruthenium complexes bearing N-heterocyclic carbene (NHC) ligands, which can be derived from imidazolium (B1220033) salts, have been successfully employed as highly active homogeneous catalysts for the conversion of glycerol to lactic acid. acs.org The functionalization of such ligands can enhance catalyst solubility and stability in the reaction medium, leading to improved performance. acs.org While research has been conducted on metal complexes with other functionalized imidazoles, specific studies detailing the synthesis and catalytic application of metal complexes incorporating this compound as a ligand are not extensively reported. The synthesis of transition metal complexes with a related compound, 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid, suggests a methodological basis for how such complexes could be prepared and characterized. researchgate.netnih.gov
Design and Synthesis of Heterogeneous Catalysts via Immobilization Techniques
The immobilization of homogeneous catalysts onto solid supports is a critical strategy for developing robust and recyclable heterogeneous catalysts, combining the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneous ones. The carboxylic acid functionality of this compound provides a convenient anchor for its immobilization onto various support materials, such as silica or magnetic nanoparticles.
A general approach involves functionalizing a support surface with groups that can react with the carboxylic acid or the imidazole ring. For example, imidazole-functionalized magnetic nanoparticles have been used as a support for phosphomolybdic acid to create a novel and reusable nanocatalyst for the one-pot synthesis of dihydropyrimidinones. researchgate.net This demonstrates the feasibility of using imidazole-containing molecules in the design of heterogeneous catalysts. However, specific research on the immobilization of this compound or its metal complexes onto solid supports to create heterogeneous catalysts is not well-documented in the current literature.
Mechanistic Investigations of Catalytic Pathways
Understanding the mechanistic pathways of catalytic reactions is fundamental to optimizing catalyst performance and designing more efficient systems. For reactions catalyzed by metal complexes, this often involves studying the coordination of reactants to the metal center, oxidative addition, reductive elimination, and other elementary steps. In the context of catalysts derived from imidazole-containing ligands, the electronic and steric properties of the imidazole ring can significantly influence the catalytic cycle.
While general mechanisms for reactions catalyzed by imidazole-based systems have been proposed, such as the synthesis of trisubstituted imidazoles using metal-organic frameworks as heterogeneous catalysts, specific mechanistic investigations into reactions catalyzed by this compound or its derivatives are not available. mdpi.com Future research in this area would be necessary to elucidate the precise role of this compound in catalytic cycles, whether it acts as a proton shuttle, a coordinating ligand, or a precursor to an N-heterocyclic carbene.
Absence of Evidence in Scientific Literature Precludes Article Generation on "this compound" as a Metabolite
Following a comprehensive review of scientific literature, it must be concluded that there is no available evidence to suggest that "this compound" is a naturally occurring metabolite involved in biochemical pathways. The initial request to generate a detailed article on its role in histidine metabolism, its identification in biological samples, and its enzymatic transformations cannot be fulfilled as the foundational premise of the compound's existence as a metabolite is not supported by current scientific findings.
Extensive searches of established biochemical databases and scholarly articles have failed to identify "this compound" as a product or intermediate of any known metabolic process, including the catabolism of histidine. Standard metabolic pathways of histidine are well-documented and lead to compounds such as urocanic acid, imidazolone (B8795221) propionic acid, and eventually glutamate. While methylated derivatives of histidine, such as 1-methylhistidine and 3-methylhistidine, are recognized metabolites, the specific 4,5-dimethyl substitution pattern of the requested imidazole propanoic acid is not described as a biological derivative.
Consequently, the requested sections and subsections of the article, which are contingent on the compound's status as a metabolite, cannot be addressed. There is no data available regarding:
Role in Biochemical Pathways and Metabolic Investigations Non Pharmacological
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies for the Chemical Compound
The synthesis of imidazole (B134444) derivatives is a well-established field, but the future necessitates a shift towards greener and more sustainable practices. nbinno.com Traditional methods for N-alkylation of imidazoles often rely on harsh reagents and solvents. researchgate.netnih.gov Emerging research avenues focus on minimizing environmental impact, enhancing efficiency, and improving atom economy.
Future synthetic strategies for 3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid are expected to incorporate principles of green chemistry. researchgate.net This includes the exploration of:
Continuous Flow Processes: Utilizing technologies like high-temperature/high-pressure flow reactors with solid catalysts (e.g., zeolites) can lead to highly efficient and scalable production. thalesnano.comresearchgate.net This method offers advantages such as simple work-up, potential for solvent reuse, and clean reaction profiles, with water often being the only byproduct. thalesnano.com
Biocatalysis: The use of natural, biodegradable catalysts, such as citric acid from lemon juice, represents a low-cost, non-toxic approach for promoting multicomponent condensation reactions to form the imidazole ring. researchgate.net
Solvent-Free and Microwave-Assisted Reactions: One-pot syntheses conducted under solvent-free conditions or accelerated by microwave irradiation can significantly reduce reaction times and energy consumption while often increasing product yields. asianpubs.orgresearchgate.netresearchgate.net
Novel Catalytic Systems: The development of reusable and highly efficient catalysts, such as ZSM-11 zeolites, can drive the synthesis towards greater sustainability by allowing for catalyst recycling without significant loss of activity. nih.gov
These modern methodologies promise not only to make the production of this compound more environmentally friendly but also to facilitate the synthesis of a wider array of its derivatives for further study.
Table 1: Comparison of Synthetic Methodologies for Imidazole Derivatives
| Methodology | Key Advantages | Potential for this compound |
| Traditional Alkylation | Well-established procedures | Often involves harsh reagents and solvents, generating waste. |
| Continuous Flow Synthesis | High productivity, scalability, simple work-up, solvent reuse. thalesnano.com | Enables large-scale, sustainable production with minimal waste. |
| Biocatalysis (e.g., Lemon Juice) | Inexpensive, biodegradable, non-toxic catalyst, mild conditions. researchgate.net | Offers a green alternative for the core imidazole ring formation. |
| Solvent-Free/Microwave | Reduced reaction time, lower energy use, high yields. asianpubs.orgresearchgate.net | Increases efficiency and reduces environmental footprint of synthesis. |
| Zeolite Catalysis | Reusable catalyst, high activity, solvent-free conditions possible. nih.gov | Promotes a circular economy approach through catalyst recycling. |
Advanced Applications in Materials Science Beyond Current Frameworks
The unique bifunctional nature of this compound—combining a heterocyclic imidazole ring with a carboxylic acid group—makes it a highly promising building block for advanced materials. researchgate.netmdpi.com While imidazoles are known for their use in polymers and as corrosion inhibitors, future applications will likely venture into more sophisticated domains. nbinno.comnih.gov
Emerging research could focus on incorporating this compound into:
Proton-Conductive Materials: The imidazole moiety is known to facilitate proton transport, a key property for applications in fuel cell membranes. The carboxylic acid group can form extensive hydrogen-bonding networks, further enhancing this capability. Materials based on this compound could be explored for next-generation proton-exchange membranes. rsc.orgrsc.org
Functionalized Metal-Organic Frameworks (MOFs): The compound can act as a versatile ligand for constructing MOFs. mdpi.com Post-synthetic modification of MOFs with this molecule could introduce specific functionalities, leading to materials designed for selective gas adsorption, chemical sensing, or catalysis. nih.gov
Smart Polymers and Coatings: The imidazole group can respond to stimuli like pH, while the carboxylic acid allows for covalent integration into polymer chains. This could lead to the development of "smart" materials that change their properties in response to environmental cues, useful for drug delivery systems or self-healing coatings.
Dye-Sensitized Solar Cells (DSSCs): Imidazole derivatives have been designed as organic dyes in DSSCs, where the imidazole acts as a donor group and the carboxylic acid serves as an anchor to the semiconductor surface. uokerbala.edu.iq Tailoring the structure of this compound could lead to new, efficient, metal-free sensitizers.
Exploration of New Coordination Architectures and Host-Guest Interactions
The ability of both the imidazole ring (via its pyridine-like nitrogen) and the carboxylate group to coordinate with metal ions makes this compound an exemplary ligand for coordination chemistry. mdpi.comacs.org This dual-coordination potential opens the door to constructing novel and complex supramolecular structures. acs.org
Future explorations in this area are expected to target:
Multi-Dimensional Coordination Polymers: By carefully selecting metal centers and reaction conditions, this ligand could be used to assemble diverse architectures, from one-dimensional chains to two-dimensional layers and three-dimensional frameworks. mdpi.comnih.govscirp.org The specific steric hindrance from the dimethyl groups and the flexibility of the propanoic chain will play a crucial role in dictating the final topology.
Porous Frameworks for Catalysis and Separation: The creation of porous MOFs using this ligand could yield materials with tailored pore sizes and chemical environments. These could be investigated for their potential in heterogeneous catalysis, where the imidazole moiety can act as a basic site, or for the selective separation of small molecules.
Host-Guest Systems: The cavities within frameworks built from this molecule could serve as hosts for smaller guest molecules. This could be exploited for applications in molecular recognition, storage of volatile compounds, or the controlled release of active substances. The interplay of hydrogen bonding from the carboxylate and π-π stacking from the imidazole ring can create highly specific binding pockets. nih.gov
Table 2: Potential Coordination Modes and Resulting Architectures
| Coordinating Group(s) | Metal Ion | Potential Architecture | Possible Application |
| Imidazole Nitrogen | Transition Metals (e.g., Co, Cu, Zn) | 1D Chains, 2D Layers mdpi.comscirp.org | Magnetic materials, Conductors |
| Carboxylate Group | Lanthanides, Alkaline Earth Metals | 2D Layers, 3D Frameworks | Luminescent sensors |
| Both Imidazole & Carboxylate | Various d- and f-block metals | 3D Metal-Organic Frameworks (MOFs) mdpi.comacs.org | Gas storage, Catalysis, Separation |
Integration of Computational Design for Tailored Chemical Properties and Functionalities
Computational chemistry is becoming an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the rational design of new functional molecules before their synthesis. nih.gov For this compound, computational methods offer a powerful avenue to guide future research.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structure of the molecule, its vibrational spectra (FTIR, Raman), and its reactivity. researchgate.netresearchgate.netorientjchem.org This allows researchers to understand how structural modifications would affect its properties, for example, its ability to act as an electron donor or acceptor in electronic materials. researchgate.net
Molecular Docking and Dynamics: These simulations can predict how the molecule or its metal complexes might interact with biological targets, such as enzymes. nih.gov This in silico screening can identify potential therapeutic applications and guide the design of more potent and selective derivatives.
ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, which is crucial in the early stages of drug discovery to filter out candidates with poor pharmacokinetic profiles. nih.gov
Materials Simulation: By simulating how molecules of this compound self-assemble or coordinate with metals, it is possible to predict the structures of resulting crystals or polymers, helping to design materials with desired topologies and properties. acs.org
Synergistic Approaches Combining Synthesis, Characterization, and Computational Studies
The most impactful future research will undoubtedly come from a synergistic approach that integrates innovative synthesis, advanced characterization, and predictive computational modeling. nih.govnih.govmdpi.comhrsmc.nl This holistic methodology ensures that the discovery and development of new applications for this compound are both efficient and insight-driven.
An example of such an integrated workflow would be:
Design: Use DFT and molecular dynamics to computationally design a series of derivatives of this compound predicted to have high proton conductivity. acs.org
Synthesis: Synthesize the most promising candidates using a sustainable, high-yield method, such as a continuous flow process. nih.gov
Characterization: Thoroughly characterize the synthesized compounds and their resulting materials using techniques like NMR, X-ray diffraction, and impedance spectroscopy to measure their actual properties.
Analysis & Refinement: Compare the experimental results with the computational predictions. This feedback loop provides a deeper understanding of the structure-property relationships and allows for the refinement of computational models, leading to more accurate predictions and the design of even better materials in the next cycle.
By embracing these future directions, the scientific community can transform this compound from a simple chemical entity into a cornerstone for developing next-generation technologies in materials science, catalysis, and beyond.
Q & A
Q. What are the optimized synthetic routes for 3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid, and how do reaction conditions influence substitution patterns?
The synthesis of imidazole-substituted propanoic acids often involves nucleophilic substitution or coupling reactions. highlights challenges in regioselectivity, where initial methods led to substitution at undesired positions (e.g., N-3 instead of S-2 in related compounds). A robust protocol involves reacting 3-bromopropanoic acid with 4,5-dimethylimidazole under reflux conditions with a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to favor S-2 substitution . Key analytical methods include:
- NMR spectroscopy to confirm regiochemistry (e.g., imidazole proton shifts at δ 7.1–7.3 ppm).
- HPLC-MS for purity assessment (>95% required for biochemical assays).
Table 1: Comparison of Reaction Conditions and Yields
| Method | Solvent | Base | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Bromopropanoic acid + Imidazole (Reflux) | DMF | K₂CO₃ | 72 | S-2 dominant |
| Alternative alkylation | THF | NaH | 45 | Mixed products |
Q. How can purification challenges (e.g., zwitterionic behavior) be addressed for this compound?
The compound’s zwitterionic nature (due to the carboxylic acid and imidazole groups) complicates isolation. suggests using ion-exchange chromatography with a gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to resolve charged species. Alternatively, recrystallization from ethanol/water (1:3 v/v) at 4°C improves crystalline purity .
Q. What spectroscopic and crystallographic techniques are critical for structural validation?
- Single-crystal X-ray diffraction (SC-XRD): provides a reference for triclinic crystal systems (space group P1, unit cell parameters a = 6.895 Å, b = 10.443 Å, c = 13.373 Å) .
- FTIR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and imidazole C=N stretches at 1600–1650 cm⁻¹.
- ¹³C NMR : Distinct signals for the propanoic acid backbone (δ 175 ppm for COOH) and imidazole carbons (δ 120–140 ppm) .
Advanced Research Questions
Q. How does this compound interact with enzymes like diaminopimelic acid (DAP) dehydrogenase or epimerase?
indicates that structurally similar imidazole-substituted amino acids act as competitive inhibitors for bacterial enzymes (e.g., DAP dehydrogenase in Bacillus sphaericus). Assay design should include:
- Enzyme kinetics : Measure Kₘ and V_max using UV-Vis spectroscopy (NADH/NADPH depletion at 340 nm).
- Molecular docking : Compare binding affinities of 3-(4,5-dimethylimidazol-1-yl)propanoic acid vs. natural substrates using AutoDock Vina .
Q. What metabolic pathways involve propanoic acid derivatives, and how can their intermediates be tracked?
and describe microbial β-oxidation and α-oxidation pathways for related propanoic acid metabolites. For example:
- β-oxidation : Converts 3-(3′,4′-dihydroxyphenyl)propanoic acid to 3,4-dihydroxybenzoic acid.
- LC-MS/MS : Use stable isotope-labeled tracers (e.g., ¹³C-labeled compounds) to track intermediates in in vitro colonic fermentation models .
Table 2: Key Metabolites and Biological Activities
| Metabolite | Pathway | Bioactivity (e.g., IC₅₀) |
|---|---|---|
| 3-(3′-Hydroxyphenyl)propanoic acid | α-Oxidation | Anti-inflammatory (IC₅₀ = 12 µM) |
| 3,4-Dihydroxybenzoic acid | β-Oxidation | Anticancer (IC₅₀ = 8 µM) |
Q. What computational strategies predict the compound’s behavior in supramolecular assemblies?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict hydrogen-bonding motifs (e.g., carboxylic acid dimers).
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) using CrystalExplorer .
Q. How do crystal packing defects impact refinement in SC-XRD studies?
notes challenges in resolving disordered imidazole rings. Mitigation strategies include:
- TWINABS for data scaling in cases of twinning.
- SHELXL : Use PART commands to model partial occupancy of methyl groups .
Q. What are the limitations of current synthetic methods for scaling to gram-quantity production?
While not focused on industrial scaling, academic-scale synthesis (≤1 g) faces:
- Low yields due to side reactions (e.g., imidazole ring decomposition at high temps).
- Solution : Microwave-assisted synthesis (100°C, 30 min) improves efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
